1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-
Brand Name: Vulcanchem
CAS No.: 17447-45-9
VCID: VC21034241
InChI: InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1
SMILES: CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-

CAS No.: 17447-45-9

Cat. No.: VC21034241

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- - 17447-45-9

Specification

CAS No. 17447-45-9
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name ethyl 2-[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
Standard InChI InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1
Standard InChI Key RLUWHGCQILMZMC-LBPRGKRZSA-N
Isomeric SMILES CCOC(=O)C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC
SMILES CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC
Canonical SMILES CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator